molecular formula C18H20N4O2S B2553085 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1797285-75-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2553085
CAS No.: 1797285-75-6
M. Wt: 356.44
InChI Key: KNTCWFOIJPLGNG-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance

The combination of (thio)urea and benzothiazole derivatives, structurally related to the mentioned compound, has been extensively studied for their wide range of biological activities. These compounds have been recognized for their potential in medicinal chemistry, where they serve as key ingredients in developing therapeutic agents. Their applications range from treating rheumatoid arthritis and systemic lupus erythematosus to serving as commercial fungicides and herbicides. The synthesis methodologies of these compounds, alongside their pharmacological activities, provide a foundation for novel pharmacophores' design and synthesis to test their biological activities (Rosales-Hernández et al., 2022).

Chemical Reactions and Mechanisms

The chemical reactions involving 1,2-oxazines and 1,2-benzoxazines, closely related to the compound of interest, highlight the importance of these structures in synthesizing chiral synthons and electrophilic agents. These compounds are pivotal in developing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The methodologies for synthesizing these compounds underscore the versatility of these chemical frameworks in organic synthesis (Sainsbury, 1991).

Small Molecule Antagonists and Chemokine Receptors

Compounds structurally similar to "1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" have been studied as small molecule antagonists for chemokine receptors such as CCR3, which are implicated in the development of allergic diseases. The structure-activity relationships of these antagonists provide valuable insights into the design of new therapeutic agents for treating asthma, atopic dermatitis, and allergic rhinitis. The diverse chemical classes of these antagonists, including urea derivatives, illustrate the compound's framework's adaptability in medicinal chemistry (Willems & IJzerman, 2009).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research in medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound .

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCWFOIJPLGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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